1-(4,5-dichloro-1-methyl-1H-pyrrol-2-yl)methanamine hydrochloride
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Overview
Description
1-(4,5-Dichloro-1-methyl-1H-pyrrol-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C6H8Cl2N2·HCl It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,5-dichloro-1-methyl-1H-pyrrol-2-yl)methanamine hydrochloride typically involves the chlorination of 1-methylpyrrole followed by amination. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the subsequent amination is carried out using ammonia or amine derivatives under controlled temperature and pressure conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination and amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(4,5-Dichloro-1-methyl-1H-pyrrol-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like hydroxyl, alkoxy, or amino groups under appropriate conditions.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyrrole derivatives.
Scientific Research Applications
1-(4,5-Dichloro-1-methyl-1H-pyrrol-2-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4,5-dichloro-1-methyl-1H-pyrrol-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-(4,5-Dichloro-1H-pyrrol-2-yl)methanamine hydrochloride: Lacks the methyl group at the nitrogen atom.
1-(4-Chloro-1-methyl-1H-pyrrol-2-yl)methanamine hydrochloride: Has only one chlorine atom.
1-(4,5-Dichloro-1H-pyrrol-2-yl)methanamine: Lacks the hydrochloride salt form.
Uniqueness: 1-(4,5-Dichloro-1-methyl-1H-pyrrol-2-yl)methanamine hydrochloride is unique due to its specific substitution pattern and the presence of both chlorine atoms and a methyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
2639411-68-8 |
---|---|
Molecular Formula |
C6H9Cl3N2 |
Molecular Weight |
215.5 |
Purity |
95 |
Origin of Product |
United States |
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